5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde
Description
5-Methyl-1-phenyl-1H-pyrrole-2-carbaldehyde is a pyrrole-derived aldehyde featuring a methyl substituent at the 5-position and a phenyl group at the 1-position of the pyrrole ring. This compound belongs to the broader class of 2-formylpyrroles, which are characterized by their aldehyde functional group at the 2-position of the heterocyclic ring.
For instance, 5-hydroxymethylpyrrole-2-carbaldehydes (pyrralines) are well-documented Maillard reaction products found in thermally processed foods and traditional medicines . The methyl and phenyl substituents in this compound likely enhance its stability and lipophilicity compared to simpler analogs, making it a candidate for further functionalization or biological evaluation.
Properties
IUPAC Name |
5-methyl-1-phenylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(9-14)13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSPHNNWFIJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole with formaldehyde under acidic conditions to form the corresponding Mannich base, which is then subjected to dehydration to yield the desired product . Another method involves the Vilsmeier-Haack reaction, where 1H-pyrrole is treated with N,N-dimethylformamide and phosphorus oxychloride to form the formylated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: 5-methyl-1-phenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-methyl-1-phenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the function or activity of the target molecule, contributing to its biological effects.
Comparison with Similar Compounds
Structural Comparison
The structural diversity among pyrrole-2-carbaldehydes and related heterocycles arises from variations in substituent type, position, and heterocycle core. Below is a comparative analysis:
Key Observations:
Substituent Effects: Methyl and Phenyl Groups: The target compound’s methyl and phenyl substituents likely improve steric bulk and aromatic interactions compared to hydroxyl or ethynyl groups in analogs . Amino Groups: 5-(Dimethylamino)-1H-pyrrole-2-carbaldehyde introduces electron-donating effects, which could modulate reactivity in subsequent derivatization .
Heterocycle Core: Pyrrole vs. Pyrazole: Pyrazole derivatives (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit distinct electronic properties due to the additional nitrogen atom, often leading to enhanced biological activity (e.g., antibacterial, anti-inflammatory) .
Biological Activity
5-Methyl-1-phenyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a pyrrole ring with a formyl group at the second position and a phenyl group attached to the nitrogen atom. The compound can be synthesized through various methods, one of which involves the reaction of 1H-pyrrole with formaldehyde under acidic conditions, leading to the formation of the desired product after dehydration .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules, which can alter their function or activity .
- Enzyme Modulation : It may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Interaction : The compound might bind to receptors, affecting signaling pathways involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
There is growing interest in the anticancer potential of pyrrole derivatives. Research has indicated that certain pyrrole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves oxidative stress pathways and modulation of cell cycle regulators.
Study 1: Antioxidant Activity
A study investigating the antioxidant properties of pyrrole derivatives found that compounds similar to this compound showed significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
Study 2: Antimalarial Activity
In a comparative study on antimalarial compounds, derivatives of pyrroles were evaluated for their efficacy against Plasmodium falciparum. Although not directly tested, the structural framework of this compound aligns with those exhibiting promising results in inhibiting malaria parasites .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl and phenyl groups; formyl group | Potential antibacterial and anticancer activity |
| 1H-pyrrole-2-carbaldehyde | Lacks methyl and phenyl groups | Less sterically hindered; potentially more reactive |
| 5-methyl-1H-pyrrole-2-carbaldehyde | Lacks phenyl group | May exhibit different electronic properties |
Q & A
Q. What are common synthetic routes for 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde, and how are intermediates characterized?
- Methodological Answer : A transition metal-free ethynylation approach is widely used, where pyrrole derivatives undergo direct functionalization at the 5-position using alkynes under basic conditions . For example, 5-ethynylpyrrole-2-carbaldehydes are synthesized via nucleophilic substitution, followed by oxidation to yield the aldehyde group. Intermediates are characterized using and NMR spectroscopy to confirm regioselectivity and purity, while X-ray crystallography (e.g., SHELX programs) resolves structural ambiguities .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR spectroscopy identifies functional groups and substituent positions. For crystalline derivatives, single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural validation. Metrics like R-factors and electron density maps are critical for assessing data quality .
Advanced Research Questions
Q. What strategies address low yields in the Vilsmeier-Haack reaction for pyrrole-2-carbaldehyde derivatives?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry of the Vilsmeier reagent (POCl/DMF) and temperature gradients. For example, a slow addition of POCl at 0–5°C minimizes side reactions. Post-reaction, quenching with aqueous sodium acetate stabilizes intermediates. Catalytic additives (e.g., Lewis acids) can enhance electrophilic substitution efficiency .
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?
- Methodological Answer : Use SHELXL’s least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. Discrepancies in geometry (e.g., distorted phenyl rings) are cross-validated using Mercury’s packing similarity analysis to compare with known structures. Suspected twinning or disorder is addressed via the TWIN/BASF commands in SHELX .
Q. What computational tools are recommended for analyzing π-π stacking interactions in this compound crystals?
- Methodological Answer : Mercury’s Materials Module calculates intermolecular distances and interaction energies for π-stacked systems. Pair distribution function (PDF) analysis in WinGX quantifies short-range order, while ORTEP visualizes anisotropic displacement ellipsoids to assess thermal motion effects on stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
